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Executive Summary
MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine

kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1][2] This dual inhibitory action

presents a promising therapeutic strategy for hematological malignancies, particularly Acute

Myeloid Leukemia (AML), where aberrant FLT3 signaling is a common driver of disease and

FGFR pathway activation is implicated in therapeutic resistance.[3][4] Preclinical studies have

demonstrated the potential of MAX-40279 to overcome resistance to existing FLT3 inhibitors

and to achieve high concentrations in the bone marrow, the primary site of leukemic cell

proliferation.[3] This document provides a comprehensive overview of the preclinical data,

mechanism of action, and experimental methodologies related to MAX-40279.

Mechanism of Action
MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of

both FLT3 and FGFR. In many cases of AML, mutations in the FLT3 gene, such as internal

tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive

activation of the receptor and downstream signaling pathways that promote cell proliferation

and survival. MAX-40279 has been shown to be effective against both wild-type and mutated

forms of FLT3, including the D835Y mutant which can confer resistance to other FLT3 inhibitors

like quizartinib and sorafenib.
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Furthermore, the activation of the FGF/FGFR signaling pathway in the bone marrow

microenvironment has been identified as a key mechanism of resistance to FLT3-targeted

therapies. By simultaneously inhibiting both FLT3 and FGFR, MAX-40279 is designed to

abrogate this resistance mechanism, offering a more durable therapeutic response. The

inhibition of these pathways ultimately leads to the suppression of downstream signaling

cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, resulting in decreased tumor

cell proliferation and survival.

Quantitative Data Summary
While specific IC50 values from a primary publication are not publicly available, preclinical

evaluations have characterized MAX-40279 as a potent and selective dual kinase inhibitor. The

available quantitative data from in vivo studies are summarized below.

Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

Animal
Model

Cell Line
Relevant
Mutation

Dosing
Regimen

Tumor
Growth
Inhibition

Reference

Mouse MV4-11 FLT3-ITD

12 mg/kg,

p.o., twice

daily for 21-

28 days

Significant

inhibition

Mouse KG-1
FGFR1

Fusion

12 mg/kg,

p.o., twice

daily for 21-

28 days

Significant

inhibition

Mouse

Patient-

derived

xenograft

(PDX)

Not specified

12 mg/kg,

p.o., once

daily for 7

days

Effective in

43% of

samples

Overall AML

Xenograft

Models

Not specified Not specified Not specified 58% to 106%
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Table 2: Pharmacokinetic Properties of MAX-40279

Species Administration Key Finding Reference

Rat (SD) Oral (single dose)

Significantly higher

drug concentration in

bone marrow

compared to plasma.

Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies of MAX-40279 have not

been publicly released. However, based on the descriptions of the experiments conducted, the

following are generalized protocols representative of the methodologies likely employed.

In Vitro Kinase Inhibition Assay (Generalized)
This assay is used to determine the concentration of MAX-40279 required to inhibit 50% of the

activity (IC50) of a specific kinase.

Reagents and Materials: Recombinant human FLT3 (wild-type and mutant forms) and FGFR

(1, 2, and 3) kinases, appropriate kinase-specific peptide substrate, ATP, kinase assay buffer,

384-well plates, plate reader.

Procedure:

1. A serial dilution of MAX-40279 is prepared in the kinase assay buffer.

2. The recombinant kinase and its specific peptide substrate are added to the wells of the

384-well plate.

3. The MAX-40279 dilutions are added to the wells, and the plate is incubated for a

predetermined period to allow for inhibitor binding.

4. The kinase reaction is initiated by the addition of ATP.

5. The reaction is allowed to proceed for a specified time at a controlled temperature.
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6. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

7. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (Generalized)
This assay measures the effect of MAX-40279 on the viability and proliferation of AML cell

lines.

Reagents and Materials: AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR

aberrations), cell culture medium, fetal bovine serum, penicillin/streptomycin, MAX-40279,

96-well plates, a reagent for measuring cell viability (e.g., MTT, resazurin, or a luminescence-

based ATP assay), plate reader.

Procedure:

1. AML cells are seeded into 96-well plates at a predetermined density.

2. A serial dilution of MAX-40279 is prepared and added to the wells.

3. The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell

culture conditions.

4. The cell viability reagent is added to each well according to the manufacturer's

instructions.

5. After a further incubation period, the absorbance or luminescence is measured using a

plate reader.

6. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated

from the dose-response curves.

In Vivo AML Xenograft Model (Generalized)
This protocol describes how to assess the anti-tumor efficacy of MAX-40279 in a mouse model

of AML.
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Reagents and Materials: Immunocompromised mice (e.g., NOD/SCID or NSG), AML cell

lines (e.g., MV4-11, KG-1), Matrigel (optional), MAX-40279 formulation for oral gavage,

vehicle control, calipers, animal scales.

Procedure:

1. AML cells are harvested and resuspended in a suitable medium, with or without Matrigel.

2. The cell suspension is subcutaneously injected into the flank of the immunocompromised

mice.

3. Tumors are allowed to grow to a palpable size.

4. Mice are randomized into treatment and control groups.

5. MAX-40279 is administered orally (p.o.) at a specified dose and schedule (e.g., 12 mg/kg,

twice daily). The control group receives the vehicle.

6. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume =

0.5 x Length x Width²).

7. Body weight is monitored as an indicator of toxicity.

8. At the end of the study, the percentage of tumor growth inhibition is calculated.
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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
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Caption: Preclinical to clinical development workflow for MAX-40279.
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Caption: MAX-40279 overcomes resistance by dual pathway inhibition.

Conclusion
MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for

its development in hematological malignancies, particularly AML. Its ability to target both a

primary oncogenic driver and a key resistance pathway, coupled with favorable

pharmacokinetic properties in the bone marrow, suggests it may offer a significant clinical

advantage over existing therapies. Further clinical investigation is warranted to fully elucidate

its safety and efficacy profile in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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